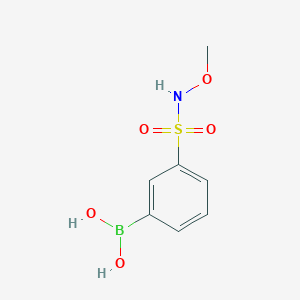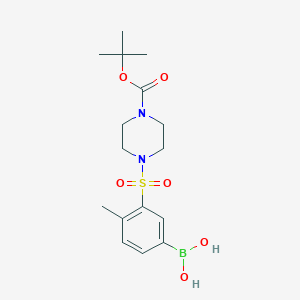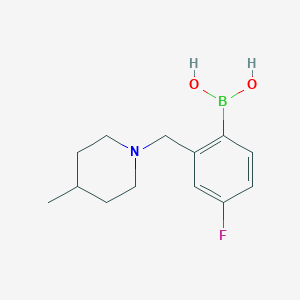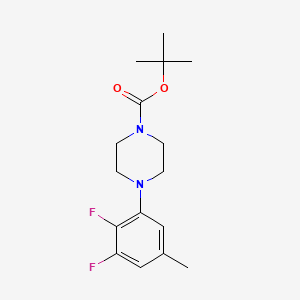
4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, also known as 4-(2,3-difluorophenyl)-1-tert-butyl-piperazine-1-carboxylic acid or DFP-TBP, is a novel compound with potential applications in a variety of scientific research areas. DFP-TBP is a derivative of piperazine and contains two fluorine atoms in the ortho-position of the phenyl ring. This unique structure gives the compound a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. In addition, it has been shown to have potential as an inhibitor of tyrosine kinase, an important target for cancer therapy.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis of complex piperazine derivatives, including those similar to 4-(2,3-Difluoro-5-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, often involves multi-step reactions aiming at producing compounds with potential biological activities. For instance, compounds have been synthesized through condensation reactions, followed by detailed characterization using techniques like LCMS, NMR, IR, and X-ray diffraction to confirm their structures. These synthesized compounds are then explored for various biological applications, including antibacterial and anthelmintic activities. Despite the high expectations, some synthesized compounds may not exhibit the anticipated biological activities, underscoring the complexity of designing effective therapeutic agents (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological evaluation of synthesized piperazine derivatives is a crucial step in determining their potential as therapeutic agents. These evaluations often involve screening for antimicrobial and anthelmintic activities. The studies reveal that structural features and modifications can significantly influence the biological activities of these compounds. For example, the incorporation of specific functional groups or structural modifications can enhance or diminish the antimicrobial and anthelmintic properties of the synthesized compounds. This underscores the importance of careful design and structural optimization in the development of new therapeutic agents (Kulkarni et al., 2016).
Molecular Structure and Interaction Studies
X-ray crystallography and spectroscopic techniques are commonly employed to elucidate the molecular structures of synthesized piperazine derivatives. These studies provide insights into the molecular conformations, intermolecular interactions, and crystal packing of these compounds. Understanding the structural aspects of these molecules is essential for correlating their physical and chemical properties with their biological activities. For instance, the analysis of molecular interactions, such as hydrogen bonding and π-π stacking, can shed light on the stability and reactivity of these compounds in biological systems (Gumireddy et al., 2021).
Antimicrobial Activity Research
Some piperazine derivatives have been evaluated for their antimicrobial activities, revealing a spectrum of activities against various bacterial strains. These studies are pivotal in the search for new antibacterial agents, especially in the face of increasing antibiotic resistance. The structure-activity relationship (SAR) studies accompanying these evaluations help in understanding the molecular features responsible for antimicrobial efficacy, guiding the design of more potent and selective agents (Sheu et al., 1998).
Propriétés
IUPAC Name |
tert-butyl 4-(2,3-difluoro-5-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-11-9-12(17)14(18)13(10-11)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQWNYYYRKXZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



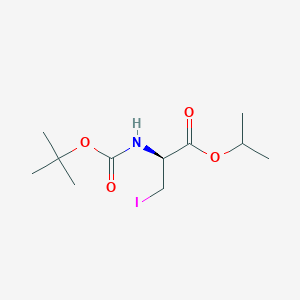
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)


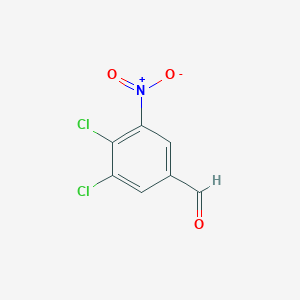
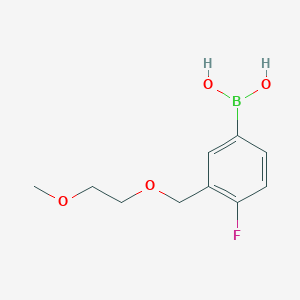


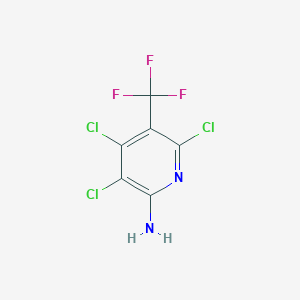
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
